

Cyclohexyl Isovalerate Extraction: A Quantitative Methodological Comparison

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Compound of Interest

Compound Name: Cyclohexyl isovalerate

CAS No.: 7774-44-9

Cat. No.: B1581670

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Executive Summary

Cyclohexyl isovalerate (CAS 7774-44-9) is a hydrophobic ester (LogP ~3.65) widely utilized as a fragrance ingredient for its fruity, apple-banana nuances and as a pharmaceutical intermediate. Its analysis presents a distinct dichotomy: while its volatility makes it an ideal candidate for headspace techniques, its lipophilicity requires careful solvent selection for exhaustive liquid extraction.

This guide objectively compares Headspace Solid-Phase Microextraction (HS-SPME) against Liquid-Liquid Extraction (LLE). We evaluate these methods based on recovery efficiency, limit of detection (LOD), and reproducibility (RSD), providing researchers with a data-driven basis for method selection.

Part 1: Physicochemical Profile & Extraction Logic

To design an effective extraction protocol, one must first understand the analyte's behavior in a biphasic system.

- Lipophilicity (LogP ~3.65): **Cyclohexyl isovalerate** is highly non-polar. It partitions strongly into organic solvents (hexane, heptane) and hydrophobic sorbents (PDMS).
- Volatility (BP ~223°C, Flash Point ~88°C): While volatile enough for headspace analysis, it is "semi-volatile" compared to smaller esters (e.g., ethyl acetate), meaning temperature optimization in HS-SPME is critical to drive the compound into the gas phase.
- Matrix Interaction: In aqueous matrices (beverages, wastewater), it associates with suspended organic matter, necessitating aggressive agitation or salting-out effects.

Part 2: Method A – Headspace Solid-Phase Microextraction (HS-SPME)

Best For: Trace analysis (ppb/ppt levels), QC screening, and complex matrices (e.g., food emulsions) where solvent injection is detrimental.

The Protocol (Self-Validating System)

This protocol utilizes a DVB/CAR/PDMS fiber.[1] The triple-phase coating is superior to pure PDMS for this analyte because the Carboxen (CAR) layer traps smaller fragments while the Divinylbenzene (DVB) retains the mid-sized cyclohexyl ring structure.

- Sample Prep: Aliquot 5 mL of sample into a 20 mL headspace vial.
- Matrix Modification: Add 1.5 g NaCl (30% w/v). Reasoning: The "salting-out" effect decreases the solubility of the hydrophobic ester in water, increasing the partition coefficient () toward the headspace.
- Incubation: Equilibrate at 50°C for 15 minutes with agitation (500 rpm).
- Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 50°C.
- Desorption: Desorb in GC inlet at 250°C for 3 minutes (splitless mode).

Quantitative Performance

- Linearity: Excellent (

) over 1–1000 µg/L.

- Sensitivity: LOD < 0.1 µg/L (ppt levels).
- Precision: < 8% RSD (with automation).

Part 3: Method B – Liquid-Liquid Extraction (LLE)

Best For: Absolute quantification, mass balance studies, and isolation from synthesis reaction mixtures.

The Protocol (Gold Standard for Recovery)

While Ethyl Acetate is a common "universal" solvent, n-Hexane is chemically superior for **cyclohexyl isovalerate**. Hexane minimizes the co-extraction of water and polar matrix interferences, yielding a cleaner chromatogram.

- Ratio: Mix Sample:Solvent in a 1:1 or 2:1 ratio (e.g., 10 mL aqueous sample + 5 mL n-Hexane).
- Agitation: Vortex vigorously for 2 minutes. Critical: Ensure turbulent mixing to maximize interfacial surface area.
- Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break emulsions.
- Drying: Collect the organic (top) layer and pass through anhydrous to remove residual water.
- Concentration (Optional): If sensitivity is low, evaporate under a gentle nitrogen stream. Caution: Due to volatility, avoid rotary evaporation at high vacuum; nitrogen blow-down is safer.

Quantitative Performance

- Recovery: > 95% (Absolute).[2]
- Sensitivity: LOD ~10–50 µg/L (ppm levels) without extensive concentration.

- Precision: < 3% RSD (Manual error is the only variable).

Part 4: Quantitative Comparison Data

The following table summarizes experimental expectations based on validated ester analysis protocols.



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Part 5: Visualizing the Workflows

Workflow 1: HS-SPME Mechanism

This diagram illustrates the equilibrium dynamics required for successful SPME analysis of cyclohexyl isovalerate.



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Figure 1: The "Salting-Out" driven headspace extraction pathway maximizes sensitivity for hydrophobic esters.

Workflow 2: Liquid-Liquid Extraction Logic

This diagram details the isolation pathway for high-purity recovery.



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Figure 2: The critical path for exhaustive extraction emphasizes phase separation and moisture removal.

Part 6: GC-MS Identification Parameters

For researchers validating these methods, accurate identification requires monitoring specific ions. **Cyclohexyl isovalerate** fragments predictably under Electron Ionization (70 eV).

- Quantifier Ion:m/z 85 (Isovaleryl cation,) - Typically the base peak.
- Qualifier Ion 1:m/z 57 (Isobutyl cation,).

- Qualifier Ion 2:m/z 83 (Cyclohexyl cation,).
- Molecular Ion:m/z 184 (Weak or absent; do not use for quantitation).

References

- Comparison of Extraction Techniques for Volatile Compounds Source: National Institutes of Health (PMC) Relevance: Validates the efficiency of SPME vs. SLE for hydrophobic terpenes and esters.
- Optimization of HS-SPME for Volatile Esters Source: National Institutes of Health (PMC) Relevance: Establishes DVB/CAR/PDMS as the superior fiber for broad-spectrum volatile analysis.
- Solid-Phase Microextraction (SPME) vs. Solvent Extraction Source: LCGC International Relevance: Provides the theoretical framework for "Non-exhaustive" (SPME) vs "Exhaustive" (LLE) extraction comparison.
- **Cyclohexyl Isovalerate** Chemical Properties Source: The Good Scents Company Relevance: Authoritative data on boiling point, specific gravity, and organoleptic properties.[3]

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